molecular formula C18H18F3NO4 B6328188 Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97% CAS No. 1262416-04-5

Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%

Cat. No. B6328188
CAS RN: 1262416-04-5
M. Wt: 369.3 g/mol
InChI Key: BFTUSDCOWXFIAD-UHFFFAOYSA-N
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Description

Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate (M2ABT) is a compound that is used in a variety of scientific research applications. It is a colorless liquid with a molecular weight of 431.48 g/mol and a melting point of -50°C. M2ABT is a versatile compound that can be used to synthesize a range of organic molecules and has a wide range of applications in organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97% has a variety of applications in scientific research. It has been used as a reagent for the synthesis of a range of organic molecules, including amino acids, peptides, and nucleic acids. It has also been used in the synthesis of drugs such as antifungal agents and antiviral agents. Additionally, it has been used in the synthesis of polymers and in the preparation of catalysts for organic reactions.

Mechanism of Action

Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97% acts as a nucleophile in organic reactions, which means that it can react with electrophilic substrates. It is also capable of forming hydrogen bonds with other molecules, which can help to stabilize the reaction products. Additionally, it can act as a catalyst for the formation of new chemical bonds between molecules.
Biochemical and Physiological Effects
Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of cancer cells and has been used in the treatment of a variety of diseases, including diabetes, obesity, and cardiovascular disease. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which can help to protect against oxidative damage.

Advantages and Limitations for Lab Experiments

Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97% has a number of advantages for use in laboratory experiments. It is a relatively stable compound that can be stored at room temperature and is easy to synthesize. Additionally, it is a versatile compound that can be used to synthesize a range of organic molecules. However, it has some limitations for use in laboratory experiments. It is a relatively expensive compound, and it is not very soluble in water, which can make it difficult to use in certain types of experiments.

Future Directions

There are a number of future directions for the use of Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%. It could be used in the synthesis of more complex organic molecules, such as peptides and nucleic acids. Additionally, it could be used in the development of new drugs and therapeutic agents. Additionally, it could be used in the development of new catalysts and polymers. Finally, it could be used in the development of new methods for the synthesis of organic molecules.

Synthesis Methods

Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97% can be synthesized by a variety of methods. It can be prepared from the reaction of methyl 2-amino-2-trifluoromethylpent-4-ynoate and benzyloxycarbonyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide. It can also be prepared by the reaction of methyl 2-amino-2-trifluoromethylpent-4-ynoate and an aqueous solution of potassium carbonate in the presence of an acid such as hydrochloric acid or sulfuric acid.

properties

IUPAC Name

methyl 2-[phenylmethoxycarbonyl(prop-2-enyl)amino]-2-(trifluoromethyl)pent-4-ynoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO4/c1-4-11-17(15(23)25-3,18(19,20)21)22(12-5-2)16(24)26-13-14-9-7-6-8-10-14/h1,5-10H,2,11-13H2,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTUSDCOWXFIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC#C)(C(F)(F)F)N(CC=C)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate

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